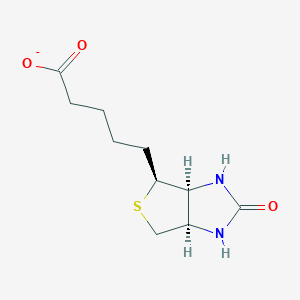

Biotinate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15N2O3S- |

|---|---|

Molecular Weight |

243.31 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |

InChI |

InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/p-1/t6-,7-,9-/m0/s1 |

InChI Key |

YBJHBAHKTGYVGT-ZKWXMUAHSA-M |

SMILES |

C1C2C(C(S1)CCCCC(=O)[O-])NC(=O)N2 |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)[O-])NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)[O-])NC(=O)N2 |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of the Biotinyl Moiety

Elucidation of Biotinyl Precursor Biosynthesis Pathways

The initial phase of biotin (B1667282) biosynthesis is dedicated to the formation of a seven-carbon α,ω-dicarboxylic acid known as pimelic acid, or its activated form, pimeloyl-ACP (acyl carrier protein) or pimeloyl-CoA. nih.govnih.gov This molecule provides the majority of the carbon atoms for the final biotin structure. nih.gov Several distinct enzymatic pathways have been identified for the synthesis of this crucial precursor.

Three primary pathways for the synthesis of the pimelate moiety have been characterized in bacteria: the BioC-BioH pathway, the BioI-BioW pathway, and the BioZ pathway. nih.govresearchgate.net

The BioC-BioH pathway , first elucidated in Escherichia coli, is considered the most prevalent pathway in bacteria. nih.govresearchgate.net This pathway cleverly co-opts the fatty acid synthesis (FAS) machinery. nih.govillinois.edu It begins with the enzyme BioC, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, which methylates the ω-carboxyl group of a malonyl-thioester, typically malonyl-ACP. nih.govresearchgate.net This methylation is a key step as it "disguises" the substrate, allowing it to enter the hydrophobic environment of the FAS enzymes. nih.govnih.gov The resulting malonyl-ACP methyl ester then serves as a primer for two rounds of fatty acid elongation, ultimately producing pimeloyl-ACP methyl ester. nih.govillinois.edu The final step in this pathway is catalyzed by BioH, a carboxylesterase, which removes the methyl group to yield pimeloyl-ACP, the substrate for the next stage of biotin synthesis. nih.govresearchgate.net Several evolutionarily distinct esterases, including BioG, BioJ, BioK, BioV, BtsA, and BioU, can perform a similar function to BioH in different bacteria. nih.gov

The BioI-BioW pathway is prominent in Bacillus subtilis and other Gram-positive bacteria. nih.govnih.gov This pathway is distinct from the BioC-BioH system as it involves the oxidative cleavage of long-chain fatty acids. nih.govrsc.org BioI, a cytochrome P450 enzyme, is responsible for cleaving fatty acyl-ACPs to generate pimeloyl-ACP. nih.govnih.gov Subsequently, BioW, a pimeloyl-CoA synthetase, converts free pimelic acid into pimeloyl-CoA, which then enters the biotin ring assembly pathway. nih.gov Isotopic labeling studies have confirmed that in B. subtilis, free pimelic acid is an intermediate and is synthesized through the head-to-tail condensation of acetate units, characteristic of fatty acid synthesis. nih.gov

The BioZ pathway represents a third distinct mechanism for pimelate precursor synthesis, identified in α-proteobacteria such as Agrobacterium tumefaciens. nih.govdoaj.org These organisms lack the genes for the BioC-BioH and BioI-BioW pathways. illinois.edu Instead, they utilize BioZ, a 3-ketoacyl-ACP synthase. illinois.edunih.gov BioZ catalyzes the condensation of glutaryl-CoA with malonyl-ACP to form 3-keto-pimeloyl-ACP. nih.govnih.gov This intermediate then enters the fatty acid synthesis pathway for further processing to yield pimeloyl-ACP. nih.gov A notable feature of this pathway is its reliance on glutaryl-CoA, which is often derived from the degradation of lysine (B10760008). nih.govillinois.edu

| Pathway | Key Enzymes | Organism Example | Mechanism |

|---|---|---|---|

| BioC-BioH | BioC (Methyltransferase), BioH (Esterase) | Escherichia coli | Hijacks fatty acid synthesis via methylation of a malonyl-thioester. nih.govillinois.edu |

| BioI-BioW | BioI (Cytochrome P450), BioW (Pimeloyl-CoA synthetase) | Bacillus subtilis | Oxidative cleavage of long-chain fatty acids. nih.govrsc.org |

| BioZ | BioZ (3-ketoacyl-ACP synthase) | Agrobacterium tumefaciens | Condensation of glutaryl-CoA and malonyl-ACP. nih.govnih.gov |

The fatty acid synthesis (FAS) system plays a central and indispensable role in the generation of biotinyl precursors in the BioC-BioH and BioZ pathways. researchgate.net In the BioC-BioH pathway, the entire carbon backbone of the pimelate moiety is constructed by the sequential action of FAS enzymes. nih.gov The methylation of malonyl-ACP by BioC is the critical step that allows this dicarboxylic acid precursor to be recognized and processed by the otherwise methyl-group-specific FAS machinery. nih.govnih.gov After two elongation cycles, the resulting pimeloyl-ACP methyl ester is then acted upon by BioH, which terminates further elongation and releases pimeloyl-ACP for biotin synthesis. nih.gov

Similarly, in the BioZ pathway, after the initial condensation reaction catalyzed by BioZ to form 3-keto-pimeloyl-ACP, the subsequent reduction and dehydration steps to produce pimeloyl-ACP are carried out by the enzymes of the type II fatty acid synthesis (FAS II) pathway. nih.govresearchgate.net The intimate connection between biotin and fatty acid synthesis is further highlighted by the fact that cerulenin, an inhibitor of fatty acid elongation, also inhibits biotin synthesis. nih.gov

Assembly of the Biotinyl Ring System

Once the pimeloyl moiety is synthesized, the second stage of biotin biosynthesis commences, which involves the construction of the fused bicyclic ring structure. nih.gov This part of the pathway is highly conserved across different organisms. nih.gov It involves a series of four enzymatic reactions catalyzed by BioF, BioA, BioD, and BioB. nih.gov

The assembly of the biotin rings begins with the condensation of pimeloyl-ACP (or pimeloyl-CoA) with L-alanine, a reaction catalyzed by 8-amino-7-oxononanoate synthase (BioF), to form 7-keto-8-aminopelargonic acid (KAPA). nih.gov The next step is the conversion of KAPA to 7,8-diaminopelargonic acid (DAPA) by DAPA aminotransferase (BioA), which uniquely uses S-adenosylmethionine (SAM) as the amino group donor. researchgate.net Following this, dethiobiotin synthetase (BioD) catalyzes the ATP-dependent formation of the ureido ring from DAPA and bicarbonate, yielding dethiobiotin. researchgate.netasm.orgnih.gov

The final and most chemically challenging step is the insertion of a sulfur atom into dethiobiotin to form the thiophane ring of biotin. acs.orgnih.gov This reaction is catalyzed by biotin synthase (BioB). acs.orgwikipedia.org

Biotin synthase (BioB) is a member of the radical SAM superfamily of enzymes. nih.govwikipedia.org These enzymes utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. nih.govwikipedia.org This radical is essential for abstracting hydrogen atoms from unactivated carbon centers, initiating the sulfur insertion reaction. wikipedia.orgresearchgate.net

The E. coli BioB enzyme is a homodimer, with each monomer containing two iron-sulfur clusters: a [4Fe-4S] cluster and a [2Fe-2S] cluster. wikipedia.orgnih.gov The [4Fe-4S] cluster is directly involved in the reductive cleavage of SAM. wikipedia.orgnih.gov The 5'-deoxyadenosyl radical generated then abstracts a hydrogen atom from C9 of dethiobiotin. wikipedia.org The resulting substrate radical is then quenched by a sulfur atom. A second equivalent of SAM is cleaved to generate another radical that abstracts a hydrogen from C6, leading to the formation of the thiophane ring. wikipedia.org

The source of the inserted sulfur atom has been a subject of considerable research. It is now widely accepted that in the well-characterized Type I BioB enzymes, like that from E. coli, the auxiliary [2Fe-2S] cluster serves as the sacrificial sulfur donor. acs.orgnih.govnih.gov Isotopic labeling studies have shown that the sulfur from this cluster is incorporated into biotin, leading to the destruction of the cluster during the reaction. wikipedia.orgresearchgate.net The regeneration of this cluster is necessary for subsequent catalytic cycles. researchgate.net

Recently, a novel Type II BioB has been discovered, predominantly in anaerobic organisms. acs.orgnih.gov This new type of biotin synthase utilizes an auxiliary [4Fe-5S] cluster instead of a [2Fe-2S] cluster as the sulfur source. acs.orgnih.gov This discovery highlights the diverse strategies that have evolved for this critical enzymatic step. The electron transfer to the [4Fe-4S] cluster in BioB is facilitated by cellular electron transfer systems, such as the flavodoxin/flavodoxin reductase system in E. coli. acs.orgnih.gov

| Enzyme | Cofactors/Clusters | Mechanism | Sulfur Source |

|---|---|---|---|

| Biotin Synthase (BioB) - Type I | [4Fe-4S] cluster, [2Fe-2S] cluster, S-adenosyl-L-methionine (SAM) | Radical-mediated C-H activation and sulfur insertion. nih.govwikipedia.org | Sacrificial [2Fe-2S] cluster. acs.orgnih.gov |

| Biotin Synthase (BioB) - Type II | [4Fe-4S] cluster, [4Fe-5S] cluster, S-adenosyl-L-methionine (SAM) | Radical-mediated C-H activation and sulfur insertion. acs.orgnih.gov | Auxiliary [4Fe-5S] cluster. acs.orgnih.gov |

Biotinyl Metabolism in Prokaryotic Systems

Prokaryotic systems display a remarkable diversity in the biosynthesis of the biotinyl moiety, particularly in the initial stages of pimelate synthesis. nih.govresearchgate.net As discussed, bacteria can be broadly categorized based on their pimelate synthesis pathway: the BioC-BioH pathway common in Gram-negative bacteria like E. coli, the BioI-BioW pathway found in Gram-positive bacteria such as B. subtilis, and the BioZ pathway present in α-proteobacteria. researchgate.net This diversity in the early steps of the pathway contrasts sharply with the highly conserved nature of the later steps involving the assembly of the biotin rings (catalyzed by BioF, BioA, BioD, and BioB). nih.govresearchgate.net

This metabolic diversity reflects the different evolutionary pressures and metabolic contexts of these organisms. For instance, the BioC-BioH pathway's reliance on the fatty acid synthesis machinery demonstrates a clever integration of a core metabolic process for a specialized biosynthetic purpose. nih.govnih.gov In contrast, the BioI-BioW pathway's use of oxidative cleavage of fatty acids represents an entirely different strategy to arrive at the same pimeloyl precursor. rsc.org The BioZ pathway's connection to lysine catabolism in α-proteobacteria provides yet another example of how essential biosynthetic pathways can be linked to degradative pathways. nih.govillinois.edu The existence of these distinct pathways for synthesizing the same crucial precursor underscores the metabolic adaptability of prokaryotes.

Strain-Specific Variations in Biotinyl Production Pathways

While the core pathway for assembling the biotin ring is conserved, the synthesis of its precursor, pimelate, varies significantly among bacterial strains. researchgate.net Three distinct pathways for pimelate biosynthesis have been identified, catalyzed by BioC/H, BioW/I, and BioZ. researchgate.net For instance, Escherichia coli utilizes the BioC and BioH enzymes, whereas Bacillus subtilis can synthesize biotin from the substrate pimelic acid via a five-step metabolic reaction involving the BioW and BioI enzymes. researchgate.netresearchgate.net Some bacteria, like Corynebacterium glutamicum, possess an incomplete biotin synthesis pathway, making them dependent on external sources for biotin (auxotrophic). nih.gov In contrast, engineered Saccharomyces cerevisiae expressing E. coli genes can achieve biotin-independent growth. researchgate.net

| Pathway | Key Enzymes | Organism Example | Precursor Pathway |

| Pathway 1 | BioC, BioH | Escherichia coli | Malonyl-[acyl-carrier protein] O-methyltransferase pathway |

| Pathway 2 | BioW, BioI | Bacillus subtilis | Oxidative cleavage of long-chain acyl-ACPs |

| Pathway 3 | BioZ | Agrobacterium tumefaciens | 3-oxopimeloyl-[acyl-carrier-protein] synthase pathway |

Regulation of Biotinyl Biosynthesis Gene Expression

The biosynthesis of the biotinyl moiety is tightly regulated to meet cellular demands without overproduction. researchgate.net The most extensively studied regulatory protein is the biotin protein ligase, BirA. nih.gov In bacteria such as Escherichia coli and Staphylococcus aureus, BirA is a bifunctional protein that acts as both a ligase, attaching biotin to its target enzymes, and a transcriptional repressor of the biotin biosynthesis (bio) operon. nih.gov When biotin levels are sufficient, BirA, complexed with biotinoyl-5'-AMP, binds to the bio operator sequence, repressing transcription. nih.gov

Other regulatory proteins have also been identified. In Corynebacterium glutamicum, a transcription factor from the TetR family, known as BioQ, controls the expression of bio genes. nih.gov Another repressor, BioR, has also been implicated in the regulation of biotin synthesis and transport. nih.gov These regulatory mechanisms ensure that the cell can efficiently manage its biotin economy by synthesizing it when scarce or importing it when available. nih.gov

| Regulator | Function | Mechanism of Action | Organism Example |

| BirA | Bifunctional: Ligase and Transcriptional Repressor | Binds to the bio operator to block transcription when biotin is abundant. nih.govnih.gov | Escherichia coli, Staphylococcus aureus |

| BioQ | Transcriptional Repressor | A TetR family regulator that controls bio gene expression. nih.gov | Corynebacterium glutamicum |

| BioR | Transcriptional Repressor | Regulates biotin synthesis and transport. nih.gov | Various bacteria |

Biotinyl Metabolism in Eukaryotic Systems (Non-Mammalian Models)

In non-mammalian eukaryotes like plants, the metabolism of the biotinyl moiety is characterized by its compartmentalization and the presence of specific enzyme isoforms.

Compartmentation of Biotinyl Pathways in Plant Cells

The biosynthesis of biotin in plants is uniquely split between two cellular compartments: the cytosol and the mitochondria. nih.gov The first committed step, the synthesis of 7-keto-8-aminopelargonic acid (KAPA), is catalyzed by the KAPA synthase (BIO4) in the cytosol. nih.govresearchgate.netnih.gov Subsequent steps, including the conversion of KAPA to dethiobiotin (DTB) and the final insertion of sulfur to form biotin, occur within the mitochondria. researchgate.netnih.gov This spatial separation necessitates the transport of intermediates, such as KAPA, from the cytosol into the mitochondria. nih.gov

Biotin-dependent enzymes, which require the attachment of the biotinyl moiety to become active, are also found in multiple compartments, including the cytosol, mitochondria, and chloroplasts. nih.govnih.gov For example, acetyl-CoA carboxylase isoforms are located in the cytosol and plastids, while methylcrotonoyl-CoA carboxylase is found in the mitochondria. nih.gov This complex distribution highlights the need for intricate intracellular trafficking of biotin and its precursors. nih.gov

| Metabolic Step | Enzyme | Cellular Location |

| KAPA Synthesis | KAPA synthase (BIO4) | Cytosol nih.govresearchgate.net |

| KAPA to DTB | DAPA synthase (BIO1) / DTB synthase (BIO3) | Mitochondria |

| DTB to Biotin | Biotin synthase (BIO2) | Mitochondria nih.govresearchgate.net |

| Protein Biotinylation | Holocarboxylase Synthetase (HCS) | Cytosol, Mitochondria, Plastids nih.gov |

Holocarboxylase Synthetase Isoforms and Targeting

The covalent attachment of biotin to apo-carboxylases is a critical post-translational modification catalyzed by holocarboxylase synthetase (HCS). nih.gov In the model plant Arabidopsis thaliana, two HCS genes, HCS1 and HCS2, have been identified. nih.gov Genetic studies have revealed that HCS1 is essential for plant viability, suggesting it is the primary enzyme responsible for biotinylating proteins in all relevant compartments (cytosol, mitochondria, and plastids). nih.gov In contrast, the disruption of the HCS2 gene does not produce an obvious phenotype under standard growth conditions. nih.gov

The ability of the single HCS1 protein to function in multiple compartments is governed by a sophisticated regulatory mechanism involving its messenger RNA (mRNA). nih.gov The 5'-untranslated region of the HCS1 mRNA contains a small upstream open reading frame (uORF) that regulates the translation initiation and subsequent targeting of the HCS1 protein. nih.gov Furthermore, alternative splicing of this region can include or exclude the uORF, providing a molecular platform to control HCS targeting and, consequently, the entire biotin-dependent metabolism. nih.govnih.gov

Biotinyl Catabolism Pathways

The breakdown of the biotinyl moiety is a necessary process for recycling the vitamin and managing its metabolic intermediates.

β-Oxidation of the Valeric Acid Side Chain

The catabolism of biotin involves the degradation of its valeric acid side chain through a pathway analogous to the β-oxidation of fatty acids. wikipedia.orgnih.gov This process occurs in the mitochondria and breaks down the five-carbon side chain. wikipedia.org Because the valeric acid side chain has an odd number of carbon atoms, the final round of β-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. nih.govsketchy.com

The propionyl-CoA is then converted to succinyl-CoA through a series of reactions. sketchy.com This conversion begins with the carboxylation of propionyl-CoA by propionyl-CoA carboxylase, a biotin-dependent enzyme, to form methylmalonyl-CoA. wikipedia.org Methylmalonyl-CoA is then rearranged by methylmalonyl-CoA mutase to produce succinyl-CoA, which can then enter the citric acid cycle for energy production. wikipedia.orgsketchy.com

Oxidation of the Tetrahydrothiophene (B86538) Ring

A significant pathway in the catabolism of biotin involves the oxidation of the sulfur atom within the tetrahydrothiophene ring. researchgate.netkegg.jpresearchgate.net This process leads to the formation of several oxidized metabolites. The primary products of this sulfur oxidation are biotin-d-sulfoxide, biotin-l-sulfoxide, and biotin sulfone. researchgate.net Research suggests that the oxidation of the sulfur in the heterocyclic ring likely takes place in the smooth endoplasmic reticulum through a process dependent on nicotinamide adenine dinucleotide phosphate (NADPH). researchgate.net The oxidation of biotin to biotin sulfone has been demonstrated in studies using oxidizing agents like vanadium (V). This oxidative modification can impact the molecule's biological interactions; for instance, oxidation of the biotin label on biomacromolecules has been shown to cause a significant loss of affinity for streptavidin. nih.gov

Intermediates and Degradation Products of Biotinyl Catabolism

The breakdown of the biotinyl moiety in mammals and microorganisms proceeds through two primary pathways: the oxidation of the sulfur in the tetrahydrothiophene ring, as detailed previously, and the β-oxidation of its valeric acid side chain. researchgate.netresearchgate.netnih.gov

The β-oxidation pathway involves the progressive shortening of the five-carbon valeric acid side chain by two-carbon units. researchgate.net This process generates a series of metabolites, principally bisnorbiotin and, following further oxidation, tetranorbiotin. researchgate.netnih.gov Other intermediates typical of fatty acid β-oxidation, such as α,β-dehydro, β-hydroxy, and β-keto forms, are also produced during this process. researchgate.netnih.gov

The combination of both β-oxidation and sulfur oxidation pathways results in a variety of degradation products. For example, a metabolite like bisnorbiotin sulfone can be formed through oxidation at both sites. researchgate.net In humans, pigs, and rats, these various biotin metabolites can account for 47 to 68 percent of the total biotin and its byproducts found in urine. researchgate.net

An important indirect indicator of biotin catabolism and status is the urinary excretion of 3-hydroxyisovaleric acid. nih.govnih.gov Elevated levels of this organic acid suggest a reduced activity of the biotin-dependent enzyme methylcrotonyl-CoA carboxylase, signaling a depletion of biotin at the tissue level. nih.gov

The following table summarizes the key intermediates and degradation products of biotinyl catabolism.

| Catabolic Pathway | Precursor | Key Intermediates/Products |

| Sulfur Oxidation | Biotin | Biotin-d-sulfoxide, Biotin-l-sulfoxide, Biotin sulfone |

| β-Oxidation | Biotin | Bisnorbiotin, Tetranorbiotin |

| Combined Oxidation | Biotin | Bisnorbiotin sulfone |

| Indicator of Deficiency | Leucine Metabolism | 3-Hydroxyisovaleric acid |

Chemical Synthesis and Derivatization of Biotinyl Compounds

Strategies for the Total Synthesis of Biotin (B1667282) and its Analogs

The total synthesis of biotin has been a significant achievement in organic chemistry, confirming its complex bicyclic structure. Early total synthesis routes were pioneered to establish the absolute configuration and provide access to this vital molecule. nih.govlsu.edu The core structure of biotin consists of a cis-fused bicyclic system, presenting a synthetic challenge due to the stereochemical requirements at multiple centers. lsu.edu

Strategies for total synthesis often involve the construction of the tetrahydrothiophene (B86538) ring and the ureido ring, followed by the introduction or modification of the valeric acid side chain. Various approaches have been developed, utilizing different starting materials and key reactions to establish the correct stereochemistry and assemble the bicyclic system. The synthesis of biotin analogs often involves modifications to the valeric acid side chain, the ureido ring, or the tetrahydrothiophene ring to alter their biological activity, binding affinity to avidin (B1170675)/streptavidin, or introduce reactive handles for conjugation. google.commdpi.comnih.gov For instance, modifications to the ureido and thiophene (B33073) rings can lead to analogs with altered activity against bacterial biotin protein ligase. mdpi.com Analogs like desthiobiotin, lacking the sulfur atom in the thiophene ring, exhibit lower affinity for streptavidin, allowing for milder elution conditions in affinity purification. thermofisher.comthermofisher.combiosyn.comglenresearch.com

Functionalization and Derivatization Approaches for Biotinyl Moieties

The derivatization of biotin is primarily focused on introducing reactive functional groups onto the molecule without disrupting its high-affinity binding to avidin or streptavidin. thermofisher.comthermofisher.com This is typically achieved by modifying the valeric acid side chain or, less commonly, the ureido ring. researchgate.netgoogle.com

Modification of the Valeric Acid Side Chain

The carboxyl group at the terminus of the valeric acid side chain is the most common site for chemical modification. thermofisher.comresearchgate.netthermofisher.com This allows for the attachment of biotin to various molecules, such as proteins, peptides, and nucleic acids. researchgate.netthermofisher.comwikipedia.org Activation of the carboxyl group is a key step in these derivatization strategies. Common methods include the formation of active esters, such as N-hydroxysuccinimide (NHS) esters. researchgate.netfishersci.canih.govnih.gov NHS-biotin is a widely used reagent that reacts with primary amine groups on target molecules, forming a stable amide bond. researchgate.netwikipedia.org

Other modifications of the valeric acid side chain include the introduction of functional groups like amines, hydrazides, maleimides, or alkynes and azides for click chemistry. google.comfishersci.cawikipedia.orgsigmaaldrich.comfishersci.com For example, biotin hydrazide can be used to biotinylate glycoproteins by reacting with aldehyde groups in sugar moieties. wikipedia.orgwikipedia.orgsigmaaldrich.com The length and composition of the linker attached to the valeric acid side chain can significantly impact the accessibility of the biotin moiety for binding to avidin or streptavidin, especially when the biotinylated molecule is large. researchgate.netthermofisher.comwikipedia.org Longer spacer arms, such as those incorporating polyethylene (B3416737) glycol (PEG) chains, can improve solubility and reduce steric hindrance, leading to better binding efficiency. thermofisher.comwikipedia.orgsigmaaldrich.com

Chemical Modifications at the N-1' Position of the Ureido Ring

While less common than modifications to the valeric acid side chain, the nitrogen atoms within the ureido ring (specifically the N-1' position) can also be chemically modified. researchgate.netacs.org This type of modification can be used to create biotin analogs with altered properties, such as the ability to reversibly bind to streptavidin by replacing hydrogen-bond donor NH groups with oxygen. nih.gov Selective acylation at the N-1' position has been explored for the synthesis of reaction intermediate analogs of biotin-dependent carboxylases. acs.org

Synthesis of Biotinyl Linkers and Spacer Arms

The synthesis of biotinyl linkers and spacer arms is crucial for creating biotinylation reagents that allow efficient conjugation to target molecules and optimal binding to avidin/streptavidin. researchgate.netbiosyn.comcreative-peptides.comnih.govfishersci.com These linkers are typically attached to the valeric acid side chain of biotin. They vary in length, flexibility, and composition, often incorporating features like alkyl chains, PEG units, or cleavable disulfide bonds. thermofisher.comthermofisher.comwikipedia.orgbiosyn.com

Longer spacer arms, such as those based on caproic acid (forming biotinamidocaproyl derivatives) or polyethylene glycol, are frequently synthesized to reduce steric hindrance and improve the interaction between the biotinylated molecule and the biotin-binding protein. thermofisher.comwikipedia.orgcreative-peptides.comlifetein.com.cn Cleavable linkers, such as those containing disulfide bonds, allow for the elution of the target molecule from avidin or streptavidin affinity columns under mild reducing conditions. thermofisher.comthermofisher.comthermofisher.com The synthesis of these linkers involves standard organic chemistry reactions to couple the desired spacer molecule to the activated carboxyl group of biotin.

Synthesis of Biotinyl-Conjugates

Biotinyl-conjugates, where biotin is covalently linked to another molecule, are widely used in various biological assays and techniques, including Western blotting, ELISA, immunohistochemistry, affinity chromatography, and flow cytometry. researchgate.netthermofisher.comsigmaaldrich.comcreative-peptides.comlifetein.com.cn The synthesis of these conjugates depends on the nature of the molecule being biotinylated and the desired application.

Solid-Phase Synthesis Techniques for Biotinyl Peptides and Oligonucleotides

Solid-phase synthesis is a powerful technique for the synthesis of peptides and oligonucleotides, allowing for the stepwise assembly of the molecule on an insoluble support. creative-peptides.comalmacgroup.comlumiprobe.comatdbio.com Biotinylation can be efficiently incorporated into the solid-phase synthesis process. sigmaaldrich.comcreative-peptides.comalmacgroup.com

For peptides, biotin can be introduced at the N-terminus, C-terminus (typically via a lysine (B10760008) residue), or internally by incorporating a modified amino acid residue containing a biotin moiety or a reactive group for post-synthesis biotinylation. researchgate.netcreative-peptides.comlifetein.com.cnqyaobio.com Biotinylation reagents, often with suitable spacer arms, are coupled to the growing peptide chain on the solid support. sigmaaldrich.comcreative-peptides.com

In oligonucleotide synthesis, biotin can be attached to the 5'-end, 3'-end, or internally. biosyn.comlumiprobe.comatdbio.com Biotin phosphoramidites or solid supports modified with biotin are used in automated DNA/RNA synthesizers. glenresearch.comlumiprobe.comatdbio.com The choice of biotinylation strategy and linker depends on the intended application and the location of the biotin label on the oligonucleotide. biosyn.comatdbio.com Solid-phase synthesis allows for the production of highly pure biotinylated peptides and oligonucleotides. creative-peptides.com

Non-Specific Chemical Biotinylation Methods

Non-specific chemical biotinylation is a widely utilized technique that involves the covalent attachment of biotin to various functional groups present on a molecule, typically a protein. nih.govfishersci.secenmed.comfishersci.ca This method employs chemical reagents that react with specific residues, leading to the introduction of biotin tags at multiple sites on the target molecule. nih.govcenmed.comfishersci.ca Common functional groups targeted include primary amines, sulfhydryls, carboxyls, and carbohydrates. nih.govguidetopharmacology.orgcenmed.comfishersci.ca

Various chemical reagents are available for non-specific biotinylation, each designed to react with a particular functional group. For instance, N-hydroxysuccinimide (NHS) esters are commonly used to target primary amines, forming stable amide bonds. cenmed.comfishersci.ca Sulfhydryl groups can be targeted using maleimide (B117702) or iodoacetyl derivatives of biotin. cenmed.com If free sulfhydryl groups are unavailable, thiolation reagents such as Traut's reagent can be used to introduce sulfhydryl groups onto lysine residues. cenmed.com Carboxyl groups can be modified using carbodiimide (B86325) chemistry in conjunction with amine-containing biotin derivatives.

A key characteristic of chemical biotinylation is its often non-specific nature, meaning biotin tags can be attached to multiple reactive sites on the protein. nih.govcenmed.com While this can be advantageous for achieving high labeling density, it may also lead to potential steric hindrance or interference with the molecule's function if critical residues are modified. nih.gov Optimizing reaction conditions, such as reagent concentration and reaction time, can help minimize the degree of non-specific labeling. nih.gov

Chemical biotinylation offers versatility, simplicity, and compatibility with a wide range of molecules, making it a fundamental technique for various downstream applications such as Western blotting, ELISA, affinity purification, and mass spectrometry analysis. nih.govcenmed.com

Photoactivatable Biotinyl Compounds

Photoactivatable biotinyl compounds are a specialized class of biotinylation reagents that enable the non-specific labeling of molecules upon activation by light, typically ultraviolet (UV) light. guidetopharmacology.orgcenmed.comfishersci.ca These reagents incorporate a photoactivatable group that, upon irradiation, generates a highly reactive species capable of forming covalent bonds with neighboring molecules, often by insertion into C-H and N-H bonds. cenmed.com This characteristic makes photoactivatable biotinylation particularly useful for labeling molecules or regions that lack readily available primary amines, sulfhydryls, or other commonly targeted functional groups. cenmed.comfishersci.ca

Common photoactivatable groups used in biotinyl compounds include aryl azides, diazirines, and benzophenones. cenmed.comwikipedia.orgwikipedia.orgfishersci.be Aryl azides, upon photolysis, generate highly reactive nitrenes. Diazirines form carbenes when exposed to UV light. Benzophenones undergo n→π* transition upon irradiation, leading to a diradical that can abstract hydrogen atoms and subsequently form covalent bonds. wikipedia.org

The synthesis of photoactivatable biotinyl compounds involves coupling the photoactivatable group and the biotin moiety, often via a linker. These linkers can vary in length and composition to optimize the labeling efficiency and minimize steric hindrance. guidetopharmacology.org Photoactivatable biotinylation can be used to label molecules in their native environment or at specific times during an experiment simply by controlling the exposure to UV light. cenmed.com

Biotinylated photoaffinity probes, which combine a photoactivatable group with a ligand or analog that binds specifically to a target molecule, are powerful tools for identifying and studying molecular interactions. wikipedia.orgfishersci.befishersci.fifishersci.ch Upon binding to the target, UV irradiation induces covalent cross-linking between the probe and interacting residues, allowing for the subsequent isolation and identification of the target molecule using biotin-avidin affinity capture. wikipedia.orgfishersci.befishersci.fi Examples include the synthesis of photoactivatable biotinylated analogs of hormones like dehydroepiandrosterone (B1670201) (DHEA) to probe binding sites fishersci.fi and the development of photoaffinity probes for identifying molecular targets of biologically active small molecules. fishersci.befishersci.chfishersci.ca

Rational Design and Synthesis of Biotinyl Probes and Affinity Reagents

The rational design and synthesis of biotinyl probes and affinity reagents involve the deliberate engineering of molecules to achieve specific labeling or capture objectives. This approach considers the chemical properties of biotin, the target molecule, the desired application, and the chemical reactions required for synthesis and labeling. wikipedia.orgfishersci.cafishersci.ca

Key elements in the rational design of biotinyl probes often include:

The Biotin Moiety: The biotin tag serves as the handle for high-affinity capture or detection using avidin or streptavidin. nih.govfishersci.sewikipedia.org Modified forms of biotin, such as desthiobiotin or iminobiotin, which exhibit lower affinity binding, can be incorporated to allow for gentler elution conditions. wikipedia.org

The Reactive Group or Affinity Element: This component is responsible for interacting with or attaching to the target molecule. It can be a chemically reactive group for covalent labeling (e.g., NHS ester, maleimide, photoactivatable group) or a ligand that binds specifically to the target. fishersci.cafishersci.ca

The Linker: A spacer arm connecting the biotin moiety to the reactive group or affinity element is often included to reduce steric hindrance and improve the accessibility of the biotin tag for binding to avidin or streptavidin. guidetopharmacology.org Linker length and composition can significantly impact probe performance. guidetopharmacology.org

Solubility and Cell Permeability: Probes can be designed to be water-soluble or membrane-permeable depending on whether intracellular or extracellular targets are being investigated. fishersci.ca

The synthesis of these rationally designed biotinyl probes and affinity reagents often involves multi-step organic chemistry. For instance, the synthesis of a photoactivatable biotinylated DHEA analog involved coupling biocytin (B1667093) with 4-benzoylbenzoic acid and then condensing this product with a DHEA derivative containing a diamine-hexane linker. fishersci.fi Another example is the synthesis of affinity-based covalent probes for sialyltransferases, which were designed using ligand-directed chemistry and incorporated an O-nitrobenzoxadiazole (O-NBD) warhead and a CMP-sialic acid based ligand connected via a linker. fishersci.cafishersci.ca These probes were synthesized through a modular approach, including copper-catalyzed azide-alkyne cycloaddition (CuAAC). fishersci.ca

Rational design allows for the creation of biotinyl reagents with tailored specificity and reactivity for diverse applications, including activity-based protein profiling, target identification, and the study of protein-ligand interactions. wikipedia.orgfishersci.befishersci.chfishersci.ca The ability to incorporate cleavable linkers provides an additional level of control, allowing for the release of the labeled target molecule from the biotin-binding protein affinity matrix. guidetopharmacology.orgwikipedia.org

Enzymatic Biotinylation Mechanisms and Systems

Holocarboxylase Synthetase (HCS) Mechanisms

Holocarboxylase synthetase (HCS) is the primary enzyme responsible for catalyzing the covalent attachment of biotin (B1667282) to biotin-dependent carboxylases and histones in eukaryotic cells. wikidata.orgwikipedia.orgcenmed.comfishersci.ca This process is vital for the proper function of carboxylases in metabolism and for the role of biotinylated histones in gene regulation and genome stability. wikipedia.org The mechanism catalyzed by HCS is an ATP-dependent, two-step reaction. wikidata.orgwikipedia.orgnih.govwikipedia.orgcenmed.com

Activation of Biotin to Biotinyl-AMP

The initial step in HCS-mediated biotinylation involves the activation of biotin. This is achieved through the reaction of biotin with adenosine (B11128) triphosphate (ATP) to form an activated intermediate, biotinyl-5'-AMP (biotinyl-adenylate), and pyrophosphate (PP i). wikidata.orgwikipedia.orgnih.govwikipedia.orgcenmed.comatamanchemicals.com This reaction is catalyzed by HCS and involves the nucleophilic attack of an oxygen atom from the carboxylate group of biotin on the α-phosphate of ATP. atamanchemicals.com

The reaction can be summarized as follows: Biotin + ATP ⇌ Biotinyl-5'-AMP + PP i

Biotinyl-5'-AMP serves as a high-energy intermediate, poised for the subsequent transfer of the biotinyl moiety. nih.govguidetopharmacology.orgfishersci.fimetabolomicsworkbench.org

Covalent Attachment to Lysine (B10760008) Residues of Apocarboxylases

In the second step, the biotinyl moiety of biotinyl-5'-AMP is transferred to a specific lysine residue within the target apocarboxylase protein. wikidata.orgwikipedia.orgnih.govwikipedia.orgcenmed.comatamanchemicals.com This transfer results in the formation of a stable amide bond between the carboxyl group of biotin and the ε-amino group of the lysine residue, releasing adenosine monophosphate (AMP). fishersci.caatamanchemicals.com The lysine residue targeted for biotinylation is typically located within a highly conserved amino acid sequence motif found in biotin-dependent carboxylases. wikidata.orgnih.govcenmed.com

The second step of the reaction is: Biotinyl-5'-AMP + Apocarboxylase-Lysine ⇌ Holocarboxylase-Lysine-Biotin + AMP

Biotin Ligase (BirA) Systems in Bacterial and Eukaryotic Contexts

Biotin ligases, such as BirA in bacteria, catalyze a similar biotinylation reaction to HCS. nih.govwikipedia.orgatamanchemicals.comguidetopharmacology.org In many bacteria, BirA is a bifunctional protein that not only catalyzes protein biotinylation but also acts as a transcriptional repressor regulating biotin biosynthesis genes. wikipedia.orgatamanchemicals.com While the primary focus here is on the enzymatic activity, this dual role highlights the importance of BirA in maintaining biotin homeostasis in prokaryotic cells.

Mechanism of BirA-Mediated Biotinylation

The mechanism of BirA-mediated biotinylation is analogous to that of HCS, proceeding through a two-step ATP-dependent process. nih.govwikipedia.orgguidetopharmacology.org The first step involves the activation of biotin to biotinyl-5'-AMP, utilizing ATP and releasing pyrophosphate. wikipedia.orgatamanchemicals.comguidetopharmacology.org The second step involves the transfer of the biotinyl group from biotinyl-5'-AMP to the ε-amino group of a specific lysine residue on the target protein, such as the Biotin Carboxyl Carrier Protein (BCCP), with the release of AMP. wikipedia.orgatamanchemicals.comguidetopharmacology.org BirA exhibits stringent substrate specificity for its target protein and the specific lysine residue to be biotinylated.

Engineering of Promiscuous Biotin Ligases (e.g., BioID, TurboID)

Building upon the mechanism of bacterial BirA, engineered promiscuous biotin ligases have been developed as powerful tools for proximity labeling applications. guidetopharmacology.org BioID (Biotin Identification) is a well-known example, derived from E. coli BirA with a mutation (commonly R118G) that reduces the enzyme's affinity for the biotinyl-5'-AMP intermediate. guidetopharmacology.org This reduced affinity leads to the release of the reactive biotinyl-5'-AMP from the enzyme's active site. guidetopharmacology.org The released biotinyl-5'-AMP is then free to react with and covalently label accessible lysine residues on proteins within a small radius (typically around 10 nm) of the engineered ligase.

TurboID is a more recent development, representing an engineered variant of BirA optimized for significantly faster labeling kinetics compared to BioID. This enhanced activity allows for shorter labeling times, enabling the study of more dynamic cellular processes. Split-TurboID systems have also been developed, where the enzyme is split into two inactive fragments that can reconstitute into an active form upon interaction or proximity, allowing for inducible and spatially controlled labeling. These engineered ligases utilize the same fundamental chemical principle: the generation of a reactive biotinyl-AMP intermediate that labels proximal proteins. guidetopharmacology.org

Biotinidase Activity and Biotinyl Recycling

Biotinidase is a crucial enzyme involved in the recycling of biotin within the body. guidetopharmacology.orgmetabolomicsworkbench.org Following the proteolytic degradation of biotinylated proteins (such as the biotin-dependent carboxylases), biotin remains covalently attached to lysine residues, forming biocytin (B1667093) (biotinyl-lysine) and biotinyl-peptides. metabolomicsworkbench.org Biotinidase catalyzes the hydrolysis of the amide bond between biotin and lysine (or peptides containing biotinyl-lysine), thereby releasing free biotin. metabolomicsworkbench.org

Hydrolysis of Biocytin and Biotinylated Peptides

Biotinidase (EC 3.5.1.12) is a key enzyme in biotin metabolism, primarily known for its role in recycling biotin from the breakdown products of biotin-dependent carboxylases and from dietary protein. researchgate.netnih.gov The principal substrate for biotinidase is biocytin (ε-N-biotinyl-L-lysine), an adduct of biotin and lysine, which is released during the proteolytic degradation of biotinylated proteins. researchgate.netnih.govnih.govscientificlabs.co.uk Biotinidase catalyzes the hydrolysis of the amide bond in biocytin, yielding free biotin and lysine. researchgate.netnih.govnih.gov

Research has investigated the specificity of biotinidase for biocytin compared to longer biotinylated peptides. Studies have shown that the rate of hydrolysis of biocytin is significantly higher than that of biotin-containing peptides of varying lengths. For instance, one study found the hydrolysis rate of biocytin to be 83-fold higher than that of biotinylated peptides 5-13 residues in length. acs.org Increasing the peptide length to 65-123 residues dramatically decreased the hydrolysis rate, by approximately 1200-fold compared to biocytin. acs.org These findings suggest that biocytin or very short biotinylated peptides are the primary physiological substrates for biotinidase in vivo. acs.org

The hydrolysis reaction catalyzed by biotinidase is essential for maintaining the body's pool of free biotin, which is then available for reuse by holocarboxylase synthetase to biotinylate newly synthesized apocarboxylases. researchgate.netunl.edu

Non-Hydrolytic Roles of Biotinidase

Beyond its well-established hydrolytic activity, biotinidase also exhibits non-hydrolytic functions, notably biotinyltransferase activity. alliedacademies.org This activity involves the transfer of biotin from biocytin to nucleophilic acceptors. alliedacademies.org This biotinyl transferase activity can occur at physiological pH and biocytin concentrations, suggesting it may be a significant function of the enzyme in various tissues and serum. alliedacademies.org

Recent studies indicate that biotinidase may play a role in the post-translational modification of histones by transferring biotin to them in the presence of biocytin. alliedacademies.org Furthermore, there is evidence suggesting that biotinidase might also be involved in removing the biotinyl moiety from histones, indicating a potential role in both the biotinylation and debiotinylation of histones. alliedacademies.orgresearchgate.net This dual capacity highlights a more complex role for biotinidase in cellular processes than previously understood, extending its function beyond simple biotin recycling to potentially influencing epigenetic mechanisms.

Enzymatic Biotinylation of Histones

Histone biotinylation is a post-translational modification involving the covalent attachment of biotin to lysine residues in histone proteins. This modification is considered a component of epigenetic regulation, influencing chromatin structure and gene function. nih.govnih.govresearchgate.net Biotinylated histones have been detected in various human cell types. nih.govplos.org

The enzymatic biotinylation of histones is primarily mediated by holocarboxylase synthetase (HCS), although biotinidase has also been shown to possess histone biotinyl ligase activity in vitro. plos.orgconicet.gov.arnih.govnih.gov However, in vivo studies strongly suggest that HCS is the more critical enzyme for histone biotinylation. conicet.gov.arnih.govnih.gov HCS is localized in the cell nucleus and is associated with chromatin, consistent with its role in modifying histones. conicet.gov.arnih.gov

Several distinct biotinylation sites have been identified in human histones. These include specific lysine residues in histone H2A, H3, and H4. nih.govnih.govresearchgate.net

| Histone | Identified Biotinylation Sites (Lysine Residues) |

| H2A | K9, K13, K125, K127, K129 |

| H3 | K4, K9, K18 |

| H4 | K8, K12, K16 |

Note: This table is based on research findings regarding identified histone biotinylation sites. nih.govnih.govresearchgate.netnih.gov

The abundance of histone biotinylation marks is influenced by both the availability of biotin and the activity of HCS. nih.gov

Role of HCS and Biotinidase in Histone Biotinylation

Holocarboxylase synthetase (HCS) is considered the primary enzyme responsible for catalyzing the covalent binding of biotin to lysine residues in histones in vivo. conicet.gov.arnih.govnih.gov The mechanism by which HCS biotinylates histones depends on ATP and biotin. unl.edu HCS has been shown to have histone biotinyl ligase activity using recombinant histones. plos.org HCS is abundant in the nucleus, where histone biotinylation occurs. conicet.gov.ar

While biotinidase has demonstrated histone biotinyl ligase activity in vitro, its contribution to histone biotinylation in vivo is thought to be less significant than that of HCS. plos.orgnih.govnih.govunl.edu The proposed mechanism for biotinidase-mediated histone biotinylation involves the cleavage of biocytin, leading to a biotinyl-thioester intermediate at or near the active site of biotinidase, followed by the transfer of the biotinyl moiety to the ε-amino group of lysine in histones. nih.govcabidigitallibrary.orgresearchgate.net However, studies in HCS-deficient cells show decreased histone biotinylation, further supporting the prominent role of HCS. researchgate.net

Interestingly, recent research suggests that different enzymatic forms of biotinidase, potentially arising from alternative splicing, might be involved in either the biotinylation or debiotinylation of histones. researchgate.net This indicates a potentially more complex interplay between HCS and biotinidase in regulating histone biotinylation levels.

Impact on Chromatin Structure and Gene Regulation (Molecular Level)

Histone biotinylation plays a role in modulating chromatin structure and influencing gene regulation at the molecular level. This modification is associated with the regulation of gene expression, genome stability, and cellular responses to DNA damage. nih.govnih.govresearchgate.netplos.orgnih.gov

Specific histone biotinylation marks are enriched in certain genomic regions and have been linked to transcriptional repression. For example, K8- and K12-biotinylated histone H4 (H4K8bio, H4K12bio) are found to be enriched in repeat regions and are associated with gene repression. plos.orgnih.gov Studies have shown that biotinylation of histone H4 at lysine-12 (K12Bio-H4) is linked to the repression of certain genes. plos.orgconicet.gov.ar

Research using atomic force microscopy has provided insights into the structural impact of histone biotinylation on nucleosomes. Analysis of nucleosomes formed with biotin-modified H4 revealed an increase in the length of DNA wrapped around the histone core compared to nucleosomes with non-modified H4. plos.org This increase in nucleosomal DNA length is hypothesized to stabilize the association between DNA and histones, potentially preventing nucleosome unwrapping and contributing to the gene silencing observed with histone biotinylation. plos.org

The abundance of specific biotinylation sites on histones can change in response to cellular events like proliferation, suggesting a dynamic regulatory role. nih.govnih.gov Furthermore, histone biotinylation is implicated in the cellular response to DNA damage. alliedacademies.orgnih.govnih.govresearchgate.net

While the precise mechanisms by which histone biotinylation affects chromatin structure and gene regulation are still being elucidated, evidence suggests that it can influence the binding of chromatin-associated proteins and potentially interact with other histone modifications, contributing to a complex epigenetic code. nih.gov

Enzymatic Biotinylation of Nucleic Acids

Enzymatic biotinylation is also utilized for modifying nucleic acids, including DNA and RNA. This process involves the covalent attachment of biotin to nucleotides, which can then be incorporated into nucleic acid molecules through enzymatic reactions. thermofisher.combiotium.comalfa-chemistry.com

One common method involves the enzymatic incorporation of biotinylated deoxynucleotide triphosphates (biotin-dUTP or biotin-dCTP) into DNA. thermofisher.combiotium.com Enzymes such as Klenow DNA polymerase, used in techniques like nick translation or random priming, can incorporate these modified nucleotides into double-stranded DNA fragments. thermofisher.combiotium.com Similarly, RNA polymerases (e.g., T7, T3, SP6) can incorporate biotinylated nucleotides into RNA transcripts during in vitro transcription. thermofisher.com

These enzymatically biotinylated nucleic acids serve as valuable probes in various molecular biology applications, such as in situ hybridization, Northern and Southern blotting, and affinity binding assays. thermofisher.comaddgene.org The high affinity of biotin for streptavidin or avidin (B1170675) allows for the detection, visualization, or isolation of the biotinylated nucleic acids and associated molecules. thermofisher.comalfa-chemistry.com For instance, biotin-labeled nucleic acids can be hybridized to target sequences, and the hybrids can then be detected using streptavidin-enzyme conjugates or fluorescently labeled streptavidin.

The enzymatic approach offers site-specific labeling in some applications, depending on the enzyme and method used. alfa-chemistry.comaddgene.org The incorporation of biotinylated nucleotides is a key technique for generating labeled probes for research and diagnostic purposes. biotium.com

| Biotinylated Nucleotides Used in Enzymatic Labeling | Common Enzymes for Incorporation | Applications |

| Biotin-dUTP | Klenow DNA polymerase | Nick translation, Random priming, 3'-end labeling |

| Biotin-dCTP | Klenow DNA polymerase | Nick translation, Random priming, 3'-end labeling |

| Biotinylated ribonucleotides | T7, T3, SP6 RNA polymerases | In vitro transcription for RNA probe synthesis |

The length of the linker arm between biotin and the nucleotide (e.g., Biotin-11-dUTP, Biotin-16-dUTP) can influence the efficiency of enzymatic incorporation and subsequent binding to streptavidin. biotium.com

Molecular and Cellular Interactions of Biotinyl Species

Interaction of Biotinyl Coenzymes with Carboxylases

Biotin-dependent carboxylases catalyze essential reactions involving the transfer of a carboxyl group, utilizing biotin (B1667282) as a cofactor. These enzymes play critical roles in key metabolic pathways such as fatty acid synthesis, gluconeogenesis, and amino acid metabolism. walshmedicalmedia.com The interaction involves the covalent attachment of biotin to a specific lysine (B10760008) residue within the enzyme, forming a biotinyl coenzyme. annualreviews.orgnih.govnih.gov

Mechanisms of Carbon Dioxide Transfer

The carboxylation reactions catalyzed by biotin-dependent enzymes proceed through a two-step mechanism involving two distinct partial reactions occurring at separate active sites within the enzyme complex. walshmedicalmedia.comannualreviews.org The first half-reaction is catalyzed by the biotin carboxylase (BC) component, which activates bicarbonate (HCO₃⁻) and transfers a carboxyl group to the biotin cofactor. annualreviews.orgnih.govmdpi.com This ATP-dependent process involves the formation of carboxyphosphate (B1215591), a high-energy intermediate, from ATP and bicarbonate. mdpi.comresearchgate.netpnas.org

The proposed mechanism involves the nucleophilic attack of bicarbonate on the γ-phosphate of ATP, leading to the formation of carboxyphosphate and ADP. nih.govpnas.org Subsequently, the activated carboxyl group is transferred from carboxyphosphate to the N1' nitrogen atom of the biotin moiety, which is covalently linked to the biotin carboxyl carrier protein (BCCP). annualreviews.orgnih.gov This results in the formation of carboxybiotin. nih.govnih.gov

There has been discussion regarding whether the carboxyphosphate intermediate directly reacts with biotin or if it decomposes within the active site to release CO₂ and phosphate, with biotin then attacking the localized CO₂. walshmedicalmedia.commdpi.comresearchgate.net Theoretical analyses suggest the first step, carboxyphosphate generation, may be rate-limiting. pnas.org

Specific amino acid residues within the BC active site are crucial for this process. For instance, glutamate (B1630785) and arginine residues are implicated in stabilizing intermediates and facilitating proton transfer during the carboxylation of biotin. nih.govnih.gov Magnesium ions also play a vital role by coordinating with ATP, a necessary substrate for the reaction. nih.govmdpi.com

ATP + Biotin-BCCP + HCO₃⁻ ⇌ ADP + Pi + Carboxybiotin-BCCP nih.gov

The second half-reaction, catalyzed by the carboxyltransferase (CT) component, involves the transfer of the carboxyl group from carboxybiotin-BCCP to a specific acceptor substrate (e.g., acetyl-CoA in fatty acid synthesis, pyruvate (B1213749) in gluconeogenesis). annualreviews.orgnih.gov This regenerates the biotin-BCCP conjugate and generates the carboxylated product. nih.gov

Structural Biology of Biotinyl-Enzyme Complexes

Biotin-dependent carboxylases exhibit diverse structural architectures, ranging from multi-subunit complexes in prokaryotes to multi-domain proteins on a single polypeptide chain in eukaryotes. annualreviews.orgnih.govresearchgate.netfrontiersin.orgmdpi.com Despite this variability, they share conserved functional components: biotin carboxylase (BC), carboxyltransferase (CT), and the biotin carboxyl carrier protein (BCCP). annualreviews.orgnih.govresearchgate.netfrontiersin.org

The biotin cofactor is covalently attached to a conserved lysine residue within the BCCP subunit. annualreviews.orgnih.govnih.govfrontiersin.orgnih.govuni-regensburg.deresearchgate.net This attachment is catalyzed by biotin protein ligase (BPL), also known as BirA in bacteria or holocarboxylase synthase (HCS) in mammals. nih.govnih.govuni-regensburg.deresearchgate.netresearchgate.net BPL first activates biotin to form biotinyl-5'-AMP before transferring the biotin moiety to the target lysine. nih.govnih.govuni-regensburg.deresearchgate.net

A key feature of these enzymes is the flexibility of the BCCP subunit. The biotinylated lysine residue is located on a flexible linker arm, allowing the biotin cofactor to move between the spatially separated active sites of the BC and CT components. walshmedicalmedia.comannualreviews.orgresearchgate.net This "swinging arm" mechanism facilitates the channeling of the carboxyl group from the site of carboxylation (BC) to the site of transfer to the substrate (CT). annualreviews.orgresearchgate.net

Structural studies, including X-ray crystallography, have provided detailed insights into the architecture of biotin-dependent carboxylases and the binding modes of substrates and cofactors. For example, the structure of E. coli biotin carboxylase reveals three distinct domains (A, B, and C), with the active site located at their interface. researchgate.netnih.govnih.govtandfonline.com The B domain, which contains an ATP-grasp motif, undergoes conformational changes upon ATP binding, contributing to the catalytic mechanism. nih.govnih.govtandfonline.com

Crystal structures of BC in complex with substrates and products, such as bicarbonate, ADP, and carboxybiotin analogues, have helped elucidate the catalytic residues and the precise positioning of molecules within the active site. mdpi.comnih.govtandfonline.com These structures highlight the conserved structural motifs and domain rearrangements that are characteristic of the biotin enzyme family. nih.gov

Biotinyl Transporter Systems (Non-Mammalian Cell Models)

Organisms that cannot synthesize biotin de novo or for whom uptake is energetically more favorable rely on specific transport systems to acquire the vitamin from their environment. walshmedicalmedia.comresearchgate.net While mammalian biotin transport is primarily mediated by the sodium-dependent multivitamin transporter (SMVT), non-mammalian organisms utilize different mechanisms. walshmedicalmedia.comoup.comnih.gov

Sodium-Dependent Biotinyl Transport Mechanisms

In contrast to the well-characterized sodium-dependent biotin uptake mediated by SMVT in mammalian cells, prominent sodium-dependent biotin transport mechanisms have not been extensively characterized in non-mammalian cell models based on the available literature. mdpi.comfrontiersin.orgresearchgate.netresearchgate.netnih.govasm.org

In yeast, such as Saccharomyces cerevisiae and Schizosaccharomyces pombe, biotin uptake is mediated by the Vitamin H Transporter 1 (VHT1), which functions as a proton-dependent symporter. walshmedicalmedia.comoup.com This mechanism utilizes a proton gradient, rather than a sodium gradient, to drive biotin translocation across the cell membrane. walshmedicalmedia.comoup.com

Bacterial biotin transport systems are diverse. Some bacteria, including Escherichia coli, employ mechanisms that are not yet fully characterized. walshmedicalmedia.com Other bacteria utilize Energy Coupling Factor (ECF) transporters, which typically consist of substrate-specific (S), transmembrane (T), and ATPase (A) components. pnas.orgrsc.org BioY is an example of an S component involved in biotin transport in some bacterial species. pnas.orgrsc.org While ECF transporters are active transport systems, their mechanism does not necessarily involve direct sodium coupling for biotin translocation. pnas.org

Although some bacteria are known to transport certain substrates in a sodium-dependent manner, specific sodium-dependent biotin transporter mechanisms in non-mammalian organisms, distinct from the mammalian SMVT, are not widely documented in the provided search results. researchgate.net The primary characterized active biotin transport systems in non-mammalian microbes appear to be proton-dependent symport in yeast and ECF transport in certain bacteria. walshmedicalmedia.compnas.orgoup.com

Regulation of Biotinyl Transporter Expression

The expression of biotin transporter systems in non-mammalian organisms is subject to regulatory mechanisms that respond to intracellular biotin levels, ensuring appropriate uptake based on cellular needs.

In bacteria, the bifunctional protein BirA plays a central role in regulating biotin metabolism, including the expression of genes involved in biotin biosynthesis and transport. annualreviews.orgnih.govnih.govmdpi.comresearchgate.net BirA acts as a transcriptional repressor. When intracellular biotin concentrations are high, biotin is converted to biotinyl-5'-AMP by BirA. researchgate.netresearchgate.net The complex of BirA and biotinyl-5'-AMP then binds to specific operator DNA sequences in the promoter regions of biotin operons, repressing the transcription of biotin synthesis and uptake genes. researchgate.netresearchgate.netasm.orgresearchgate.net This feedback mechanism helps maintain biotin homeostasis. Other bacterial regulators, such as BioQ and BioR, have also been identified as influencing biotin synthesis and transport gene expression, although their precise mechanisms and biotin responsiveness may differ from BirA. nih.gov

In yeast, the regulation of biotin metabolism and transport gene expression is also responsive to biotin availability. mdpi.com Under conditions of biotin depletion, the transcription of genes encoding biotin biosynthetic enzymes and the biotin transporter VHT1 is up-regulated. mdpi.com Studies in Saccharomyces cerevisiae have shown that biotin-protein ligase (BPL) is an important component of the biotin-sensing pathway that mediates this transcriptional regulation. mdpi.com While the VHT1 transporter itself does not appear to act as a biotin sensor, intracellular biotin levels are crucial for this regulatory response, with BPL playing a key role in sensing and signaling biotin status to the transcriptional machinery. mdpi.com A conserved palindromic promoter element has been identified as necessary for mediating the biotin-responsive gene expression in yeast. mdpi.com Furthermore, growth in high biotin concentrations can impair subsequent biotin uptake, suggesting a repression of the transport system's synthesis.

Biotinyl-Mediated Cellular Signaling Pathways (Non-Clinical)

Beyond its well-established role as a carboxyl group carrier in enzymatic reactions, biotin and its metabolic intermediates have been implicated in influencing cellular processes through mechanisms that can be broadly considered as cellular signaling in non-clinical contexts. These often involve the sensing of biotin status and subsequent regulatory responses affecting gene expression, metabolism, and development.

In bacteria, the regulatory function of BirA, mediated by the binding of biotinyl-5'-AMP, serves as a direct link between intracellular biotin levels and the transcriptional control of metabolic pathways. nih.govresearchgate.netresearchgate.net This system acts as a sensor for the availability of biotin and its activated form, influencing the cell's capacity for biotin synthesis and uptake, and thereby impacting metabolic flux. nih.govresearchgate.netresearchgate.net

In yeast, the sensing of biotin status influences the expression of a wide array of genes, including those involved in carbon metabolism. nih.govmdpi.com Biotin starvation in Saccharomyces cerevisiae has been shown to alter the expression of genes related to glucose utilization, lipogenesis, fatty acid β-oxidation, and gluconeogenesis. nih.gov These effects are associated with changes in ATP levels and the activation of energy stress sensors like AMP kinase (Snf1 in yeast), suggesting a link between biotin availability, cellular energy status, and metabolic gene regulation. nih.gov Biotin-protein ligase (BPL) is central to this biotin-sensing pathway in yeast, influencing the expression of biotin-responsive genes. mdpi.com

In plants, biotin has been found to exert non-catalytic functions that regulate gene expression at transcriptional, translational, and post-translational levels. nih.gov Studies in Arabidopsis thaliana have demonstrated that biotin can influence the expression and activity of biotin-containing enzymes like methylcrotonyl-CoA carboxylase (MCCase). nih.gov Biotin supplementation has also been observed to affect plant development, including root system architecture, and can influence the production of reactive oxygen species (ROS), suggesting broader regulatory roles beyond its function as an enzyme cofactor. oup.com While the precise signaling cascades are under investigation, these findings indicate that biotin status can influence developmental processes and cellular stress responses in plants.

In fungi, biotin auxotrophy or supplementation can impact growth and morphology. For example, biotin enhances germ tube formation and filamentation in the opportunistic pathogen Candida albicans. In the filamentous fungus Beauveria bassiana, biotin metabolism has been linked to the regulation of conidiation (asexual spore formation), a key developmental process. Biotin supplementation can restore conidiation defects in mutants, and studies suggest that biotin influences the expression of genes in central developmental pathways, potentially through effects on regulatory proteins or histone biotinylation. These examples highlight how biotin availability can act as a signal influencing fungal development and morphology.

While not always fitting the classical definition of a signal transduction pathway involving receptor-ligand interactions and kinase cascades, these instances in non-mammalian organisms demonstrate that cells have evolved mechanisms to sense biotin levels and translate this information into regulatory outputs that affect essential cellular processes.

Data Table 1: Key Enzymes and Proteins in Biotin Metabolism and Interaction

| Component | Primary Function | Organism Examples |

| Biotin Carboxylase (BC) | Catalyzes ATP-dependent carboxylation of biotin | Bacteria, Yeast, Plants, Mammals |

| Carboxyltransferase (CT) | Transfers carboxyl group from carboxybiotin to substrate | Bacteria, Yeast, Plants, Mammals |

| Biotin Carboxyl Carrier Protein (BCCP) | Carries covalently bound biotin; acts as a flexible arm | Bacteria, Yeast, Plants, Mammals |

| Biotin Protein Ligase (BPL)/BirA/HCS | Covalently attaches biotin to apo-carboxylases | Bacteria, Yeast, Plants, Mammals |

| VHT1 | Proton-dependent biotin symporter | Yeast (S. cerevisiae, S. pombe) |

| BioY (ECF transporter component) | Substrate-specific component of bacterial biotin ECF transporters | Bacteria (e.g., Rhodobacter capsulatus, Chlamydia) |

| BirA (as repressor) | Transcriptional repressor of biotin synthesis and transport genes (biotinyl-AMP bound) | Bacteria (e.g., E. coli, S. aureus) |

| BioQ, BioR | Transcriptional regulators of biotin metabolism genes | Bacteria (e.g., Corynebacterium glutamicum) |

Role of Biotinyl-AMP in Intracellular Signaling

Biotinyl-AMP, an activated form of biotin, is synthesized by holocarboxylase synthetase (HCS) in an ATP-dependent manner and serves as an intermediate in the covalent attachment of biotin to carboxylases. mdpi.comumaryland.edu Beyond its role in carboxylation, biotinyl-AMP has been reported to participate in intracellular signal transduction. mdpi.comumaryland.eduresearchgate.netannualreviews.org Studies suggest that biotinyl-AMP can activate soluble guanylate cyclase (sGC), leading to an increase in the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.comumaryland.eduresearchgate.netannualreviews.org This elevation in cGMP subsequently activates protein kinase G (PKG). mdpi.comumaryland.eduresearchgate.netannualreviews.org The sGC-cGMP-PKG pathway is implicated in the expression of proteins involved in biotin uptake and metabolism, such as the sodium-dependent multivitamin transporter (SMVT) and HCS itself. mdpi.com This signaling cascade appears to enhance the transcription of genes encoding biotin-dependent carboxylases and HCS. annualreviews.org

Modulation of Gene Expression by Biotinyl Status

Biotin status significantly influences gene expression, impacting a wide range of cellular processes. researchgate.netannualreviews.orgnih.govnih.govnih.gov Evidence from DNA microarray and high-throughput studies indicates that biotin can modify the expression levels of thousands of genes at both transcriptional and post-transcriptional levels. nih.govnih.gov

Several mechanisms have been identified through which biotin affects gene expression:

Activation of soluble guanylate cyclase by biotinyl-AMP: As discussed in Section 5.3.1, biotinyl-AMP's activation of the sGC-cGMP-PKG pathway influences the transcription of genes encoding biotin-dependent carboxylases and HCS. researchgate.netannualreviews.orgnih.gov

Nuclear translocation of NF-κB: Biotin deficiency can trigger the nuclear translocation of the transcription factor NF-κB, which mediates the transcriptional activation of antiapoptotic genes. researchgate.netannualreviews.orgnih.gov

Remodeling of chromatin by histone biotinylation: Biotin can be covalently linked to histones, the proteins around which DNA is wrapped in eukaryotic nuclei. researchgate.netannualreviews.orgnih.govoregonstate.edunih.gov This modification, known as histone biotinylation, plays a role in chromatin structure and gene regulation. annualreviews.orgoregonstate.edunih.gov Biotinylation sites have been identified in histones H2A, H3, and H4. nih.gov For instance, biotinylation of lysine-12 in histone H4 has been shown to repress genes like those encoding interleukin-2 (B1167480) and the sodium-dependent multivitamin transporter (hSMVT). oregonstate.edunih.gov HCS and potentially biotinidase are involved in mediating the covalent binding of biotin to histones. annualreviews.orgoregonstate.edumdpi.com

Modulation of transcription factors: The activity of transcription factors such as Sp1 and Sp3 has been shown to depend on biotin supply. annualreviews.org

Biotin's influence on gene expression extends to crucial components of its own uptake and metabolism, including SMVT and HCS. mdpi.com Furthermore, biotin modulates the expression of genes encoding key enzymes in metabolic pathways, such as those involved in glucose and lipid metabolism, including glucokinase, pyruvate kinase, and acetyl-CoA carboxylases (ACC-1, ACC-2), often via the sGC-cGMP-PKG pathway and transcription factors. mdpi.com

Studies have shown that biotin deficiency can lead to decreased expression of genes encoding biotin-dependent carboxylases and HCS. researchgate.netnih.gov Conversely, biotin supplementation can increase the expression of certain genes, such as 3-methylcrotonyl-CoA carboxylase in peripheral blood mononuclear cells. researchgate.net

Post-transcriptional mechanisms may also contribute to the effects of biotin on gene expression, potentially involving ribosomal activity and protein folding. annualreviews.orgnih.gov

Proximity-Dependent Biotinylation in Live Cell Systems

Proximity-dependent biotinylation (PDB) is a powerful technique used in live cells to identify proteins that are in close spatial proximity to a protein of interest (POI). mdpi.comnih.govfrontiersin.orgmolbiolcell.orgnih.govnih.govjacc.orgpnas.orgbiorxiv.orgbiologists.com This method involves fusing an enzyme, typically a promiscuous biotin ligase or a peroxidase, to the POI. mdpi.comnih.govfrontiersin.orgnih.govjacc.orgharvard.edu Upon the addition of biotin or a biotinylated substrate, the enzyme catalyzes the covalent labeling of nearby proteins with biotin. mdpi.comnih.govfrontiersin.orgnih.govnih.govjacc.orgharvard.edu The biotinylated proteins can then be isolated using streptavidin affinity capture and identified, commonly by mass spectrometry. mdpi.comnih.govfrontiersin.orgmolbiolcell.orgnih.gov This approach provides a snapshot of the protein environment around the POI in its native cellular context. mdpi.comjacc.orgbiorxiv.orgbiologists.com

Mechanisms of Proximity Labeling (e.g., Biotin Ligases, Peroxidases)

Two primary classes of enzymes are widely used for proximity labeling:

Biotin Ligases: Promiscuous biotin ligases, such as mutated Escherichia coli BirA (BioID, BioID2, TurboID, miniTurbo), are commonly employed. mdpi.comnih.govmolbiolcell.orgnih.govbiologists.comharvard.edu These enzymes utilize ATP and exogenous biotin to catalyze the formation of a reactive intermediate, biotinoyl-5'-AMP (biotinyl-AMP). umaryland.edumdpi.combiologists.comnih.gov This reactive biotinyl-AMP can then diffuse from the enzyme's active site and covalently label primary amines, primarily lysine residues, on neighboring proteins. nih.govmolbiolcell.orgbiologists.comharvard.edu BioID, the first widely adopted promiscuous biotin ligase for PDB, has a relatively slow labeling speed, requiring incubation periods of several hours (typically 15-24 hours). nih.govharvard.edu Engineered variants like TurboID and miniTurbo exhibit significantly faster kinetics, enabling shorter labeling times (e.g., ~10 minutes for TurboID). mdpi.combiologists.com

Peroxidases: Enzymes like engineered ascorbate (B8700270) peroxidase (APEX, APEX2) and horseradish peroxidase (HRP) are also used for proximity labeling. mdpi.comnih.govfrontiersin.orgjacc.orgharvard.edu These enzymes use exogenous hydrogen peroxide to oxidize a biotinylated substrate, such as biotin-phenol or biotin-tyramide, into highly reactive, short-lived free radicals. mdpi.comnih.govjacc.org These radicals then covalently label electron-rich amino acid residues, primarily tyrosine, tryptophan, and histidine, on nearby proteins. nih.gov Peroxidase-based methods generally have much faster labeling kinetics compared to BioID, often requiring only minutes of incubation. harvard.edusci-hub.se

Spatial Restriction and Labeling Radius Considerations

A key aspect of proximity labeling is the spatial restriction of the labeling reaction, which allows for the identification of proteins within a defined vicinity of the POI. frontiersin.orgbiorxiv.org This spatial restriction is primarily achieved by two factors:

Short half-life of the reactive intermediate: The reactive intermediates generated by both biotin ligases (biotinyl-AMP) and peroxidases (phenoxyl radicals) are designed to be short-lived. mdpi.comfrontiersin.org This limited lifespan restricts their diffusion distance from the enzyme's active site, thus localizing the labeling to proteins in close proximity. mdpi.comfrontiersin.org For peroxidase-based methods, the phenoxyl radicals have a half-life of less than 1 millisecond, resulting in a labeling radius estimated to be around 10-20 nm. frontiersin.orgjacc.org The half-life of biotinyl-AMP generated by biotin ligases is longer, potentially allowing for greater diffusion, but practical labeling radii in cellular contexts have been estimated to be around 10-20 nm for BioID. nih.govfrontiersin.orgmolbiolcell.orgpnas.org

Labeling time: Reducing the labeling time can further enhance spatial restriction, particularly for enzymes with faster kinetics like TurboID and APEX. frontiersin.org Shorter incubation periods limit the time available for the reactive intermediate to diffuse away from the enzyme.

The labeling radius is an important consideration for experimental design and data interpretation. molbiolcell.orgpnas.org A smaller radius is beneficial for identifying direct interaction partners, while a larger radius can capture components of a larger protein complex or cellular subcompartment. molbiolcell.org Factors such as the size of the enzyme fusion protein and the use of flexible linkers between the POI and the enzyme can also influence the effective labeling radius. molbiolcell.org

Protein-Protein Interactions Involving Biotinyl Tags

Biotinyl tags are widely used to study protein-protein interactions (PPIs), both in vitro and in living cells. nih.govfishersci.denih.govresearchgate.netrevvity.comresearchgate.net The high affinity of biotin for streptavidin or avidin (B1170675) provides a robust and efficient method for isolating biotinylated proteins and their associated partners. nih.govresearchgate.net

In the context of proximity-dependent biotinylation (PDB), fusing a promiscuous biotin ligase to a POI allows for the identification of proteins that are in close proximity, which often includes interacting partners. nih.govnih.govbiologists.comfishersci.denih.govresearchgate.net The biotinylation of proximate proteins generates a "history" of associations over the labeling period. molbiolcell.orgnih.gov Affinity capture using streptavidin beads allows for the isolation of the biotinylated POI and any proteins that were biotinylated due to their proximity, including direct and indirect interactors, as well as other proximal proteins. nih.govnih.gov Subsequent mass spectrometry analysis identifies these candidate interacting and proximal proteins. mdpi.comnih.govfrontiersin.orgmolbiolcell.orgnih.govnih.gov

Beyond PDB, biotinyl tags can be directly incorporated into proteins or peptides for various PPI studies. For example, in pull-down assays, a biotinylated bait protein can be used to capture interacting prey proteins from cell lysates. fishersci.deresearchgate.netthermofisher.com The biotinylated bait and its bound partners are then isolated using streptavidin-coated beads. fishersci.deresearchgate.net

Another approach involves using a biotin acceptor peptide (BAP) tag, which is a substrate for biotin ligase. researchgate.net By fusing one protein partner to a biotin ligase and the other to a BAP, biotinylation of the BAP occurs specifically when the two proteins are in close proximity, indicating an interaction. researchgate.net This method can be used for detecting PPIs in vitro and in cells and offers advantages such as low background and high sensitivity. researchgate.net

Biotinyl tags are also utilized in various assay formats for detecting PPIs, often in conjunction with other tags and detection methods like HTRF (Homogeneous Time Resolved Fluorescence). revvity.com

Protein-RNA and Protein-DNA Interactions Involving Biotinyl Tags